molecular formula C14H19ClN2O3S2 B2360491 (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1099782-82-7

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2360491
CAS No.: 1099782-82-7
M. Wt: 362.89
InChI Key: KRKKHPCRBANCPO-UHFFFAOYSA-N
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Description

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the 5-chlorothiophene-2-sulfonyl chloride, which is then reacted with piperidine to form the sulfonamide intermediate. This intermediate is further reacted with pyrrolidine and methanone to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a therapeutic agent. Researchers may study its pharmacokinetics, pharmacodynamics, and potential therapeutic targets to develop new drugs for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics, such as enhanced stability, reactivity, or functionality, to the materials.

Mechanism of Action

The mechanism of action of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific applications. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone include other sulfonyl-containing heterocycles, such as:

  • (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone
  • (1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone
  • (1-((5-Fluorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S2/c15-12-6-7-13(21-12)22(19,20)17-10-2-1-5-11(17)14(18)16-8-3-4-9-16/h6-7,11H,1-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKKHPCRBANCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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